

A Comprehensive Technical Guide to 4-Phenoxybutan-1-amine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *4-Phenoxybutan-1-amine*

Cat. No.: *B092858*

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybutan-1-amine is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide range of target compounds in the pharmaceutical and agrochemical industries.^{[1][2][3]} Its structure, which combines a terminal primary amine with a phenoxy group connected by a flexible four-carbon linker, makes it an ideal building block for introducing these key pharmacophoric elements into more complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, robust synthetic methodologies with mechanistic considerations, and current applications. Emphasis is placed on providing field-proven insights and detailed protocols to support professionals in research and development.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and experimental replication.

2.1 IUPAC Name and CAS Registry

- Systematic IUPAC Name: **4-phenoxybutan-1-amine**^[4]

- CAS Registry Number: 16728-66-8[1][4]

2.2 Synonyms and Common Identifiers

The compound is referenced in literature and commercial catalogs under various names.

Awareness of these synonyms is critical for comprehensive information retrieval.

- 4-Phenoxybutylamine[4]
- 1-Butanamine, 4-phenoxy-[1][4]
- (4-Phenoxybutyl)amine[4]
- 4-Phenoxy-1-butanamine[4]
- PubChem CID: 116240[1][4]

2.3 Chemical Structure

The molecular structure consists of a phenyl group linked via an ether oxygen to a butane chain, which is terminated by an amino group.

- Molecular Formula: C₁₀H₁₅NO[1][4]
- SMILES: C1=CC=C(C=C1)OCCCCN[4]
- InChIKey: XUOBVRURUPUPHB-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of **4-phenoxybutan-1-amine** dictate its handling, storage, reactivity, and pharmacokinetic profile when incorporated into larger molecules. The data presented below are compiled from authoritative chemical databases.

Property	Value	Source
Molecular Weight	165.23 g/mol	[4]
Appearance	Colorless liquid	[1]
Molecular Formula	C ₁₀ H ₁₅ NO	[1] [4]
CAS Number	16728-66-8	[1] [4]
Predicted LogP	1.97	[1]
Topological Polar Surface Area	35.25 Å ²	[1]

Synthesis and Mechanistic Insights

The synthesis of **4-phenoxybutan-1-amine** can be approached through several reliable routes. The most common and scalable strategies originate from readily available precursors like phenol and a C4 building block. The choice of pathway often depends on the availability of reagents, desired purity, and scale of production. Below, we detail a robust two-step protocol that offers high yields and purity.

4.1 Detailed Protocol: Synthesis via Nitrile Reduction

This method is favored for its avoidance of over-alkylation issues common in direct amination of halides and the clean conversion of the nitrile to the primary amine.

Step 1: Synthesis of 4-Phenoxybutyronitrile via Williamson Ether Synthesis

This step establishes the core phenoxy-butane skeleton. The reaction proceeds via an S_N2 mechanism where the phenoxide ion acts as a nucleophile, displacing a halide from a 4-halobutyronitrile.

- Reactants: Phenol, 4-Chlorobutyronitrile (or 4-Bromobutyronitrile), Potassium Carbonate (K₂CO₃).
- Solvent: Acetone or N,N-Dimethylformamide (DMF).

- Causality: Potassium carbonate is a mild, cost-effective base sufficient to deprotonate phenol to the more nucleophilic phenoxide. Acetone is a suitable solvent that facilitates the reaction and is easily removed. DMF can be used to accelerate the reaction for less reactive halides due to its high polarity and aprotic nature.
- Methodology:
 - To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.
 - Stir the suspension vigorously for 15 minutes at room temperature.
 - Add 4-chlorobutyronitrile (1.1 eq.) dropwise to the mixture.
 - Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.
 - Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
 - Evaporate the solvent under reduced pressure.
 - Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute NaOH solution to remove unreacted phenol, followed by water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-phenoxybutyronitrile as a crude oil, which can be purified by vacuum distillation.

Step 2: Reduction of 4-Phenoxybutyronitrile to **4-Phenoxybutan-1-amine**

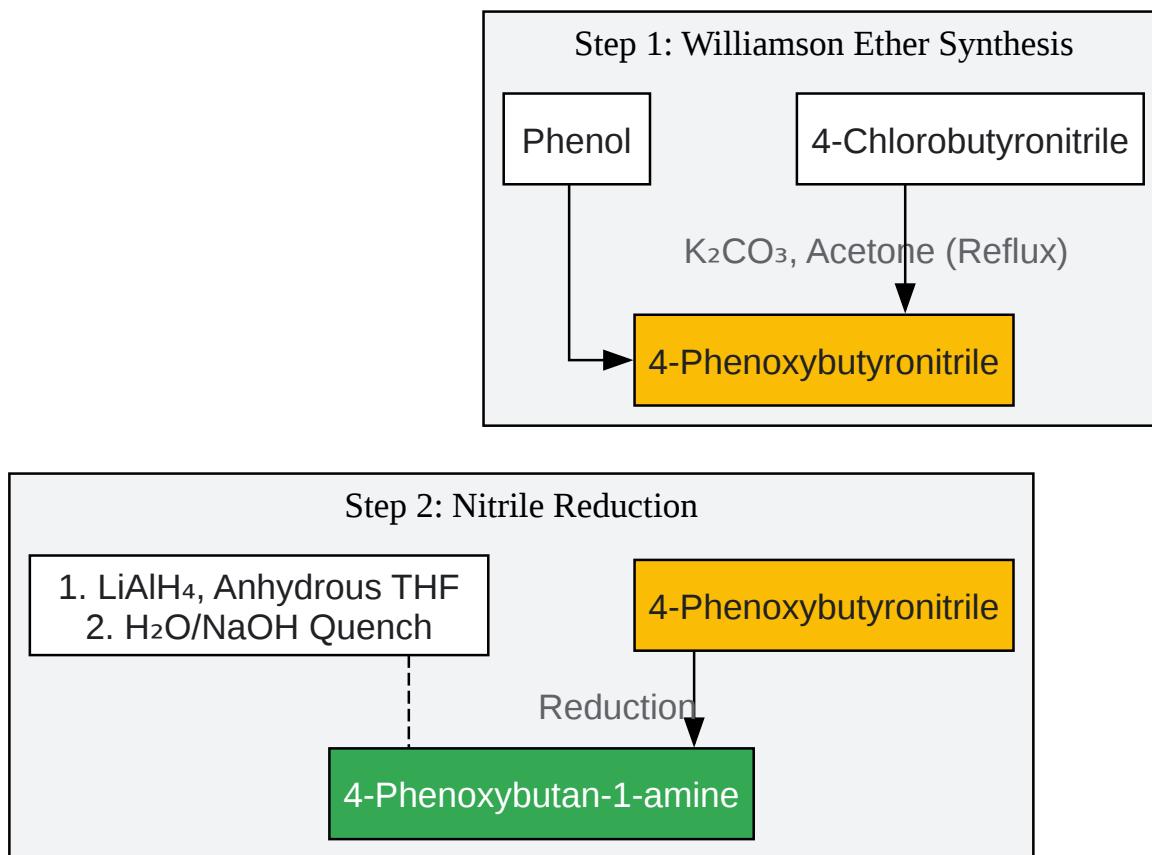
The reduction of the nitrile functional group is a highly efficient method for producing primary amines. Lithium aluminum hydride (LiAlH_4) is an exceptionally effective, albeit highly reactive, reducing agent for this transformation.

- Reactant: 4-Phenoxybutyronitrile.
- Reducing Agent: Lithium Aluminum Hydride (LiAlH_4).

- Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.
- Causality: LiAlH₄ is a powerful source of hydride (H⁻) ions that readily reduces the carbon-nitrogen triple bond of the nitrile. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
- Methodology:
 - Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
 - Suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF and cool the slurry to 0 °C in an ice bath.
 - Dissolve 4-phenoxybutyronitrile (1.0 eq.) in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.
 - Cool the reaction mixture back to 0 °C.
 - Crucial Step (Quenching): Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical for safety and results in a granular, easily filterable precipitate of aluminum salts.
 - Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.
 - Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
 - Combine the filtrates and concentrate under reduced pressure to yield crude **4-phenoxybutan-1-amine**.
 - Purify the final product by vacuum distillation to obtain a colorless liquid.

4.2 Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the two-step synthesis protocol described.



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Caption: Two-step synthesis of **4-phenoxybutan-1-amine**.

Applications in Research and Drug Development

4-Phenoxybutan-1-amine is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the strategic combination of its functional groups.

- Pharmaceutical Intermediate: The compound is widely used in the synthesis of pharmaceutical intermediates.^[1] It has been identified as a component of "Phenoxybutanamine," a preparation investigated for treating inflammatory conditions such

as bowel disease, potentially through the modulation of tumor necrosis factor-alpha (TNF- α).

[2]

- Medicinal Chemistry Scaffold: In drug design, the phenoxy group can engage in π -stacking or hydrophobic interactions within protein binding pockets, while the flexible butyl chain provides optimal spacing to position the amine for crucial interactions. The primary amine is a key functional handle for forming salts to improve solubility and bioavailability, for creating hydrogen bonds, or for further derivatization to build more complex molecules.[5]
- Agrochemical Synthesis: The structural motifs present in **4-phenoxybutan-1-amine** are also relevant in agrochemistry. A recent study detailed the synthesis of novel 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives that exhibited significant post-emergence herbicidal activity, identifying a lead compound that may act as a protoporphyrinogen IX oxidase (PPO) inhibitor.[3]

Safety and Handling

As a primary amine and corrosive substance, proper handling of **4-phenoxybutan-1-amine** is essential to ensure laboratory safety.

6.1 GHS Hazard Classification

- Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.
[4]
- Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4]
- Signal Word: Danger[4]

6.2 Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile, neoprene).

- Wear chemical safety goggles and a face shield.
- Use a lab coat and closed-toe shoes.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from incompatible materials such as strong oxidizing agents and acids.

6.3 First Aid Measures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

4-Phenoxybutan-1-amine is a fundamentally important chemical intermediate with significant value for researchers in medicinal and agricultural chemistry. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it a reliable building block. The strategic combination of a terminal amine and a phenoxy group allows for its incorporation into diverse molecular scaffolds, facilitating the development of novel therapeutics and other bioactive compounds. A thorough understanding of its synthesis, properties, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in a professional research environment.

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